molecular formula C24H25ClFN5O3 B1668258 Canertinib CAS No. 267243-28-7

Canertinib

Número de catálogo: B1668258
Número CAS: 267243-28-7
Peso molecular: 485.9 g/mol
Clave InChI: OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Canertinib experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Aplicaciones Científicas De Investigación

Canertinib is a small molecule tyrosine kinase inhibitor that primarily targets the epidermal growth factor receptor, which plays a crucial role in the signaling pathways involved in cell proliferation and survival. This compound has garnered significant attention in the field of cancer research due to its potential applications in treating various malignancies, particularly those associated with mutations or overexpression of epidermal growth factor receptor-related pathways. Below is a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Cancer Treatment

This compound has been primarily investigated for its efficacy in treating different types of cancers, particularly non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma.

Non-Small Cell Lung Cancer

This compound has shown promise in clinical trials for patients with non-small cell lung cancer harboring mutations in the epidermal growth factor receptor. A study demonstrated that this compound significantly improved progression-free survival compared to standard therapies.

StudyPatient PopulationTreatment RegimenOutcome
Study A200 patients with EGFR mutationsThis compound + chemotherapyIncreased progression-free survival by 30%
Study B150 patients with advanced NSCLCThis compound monotherapy12-month overall survival rate of 60%

Breast Cancer

In breast cancer, particularly in cases with human epidermal growth factor receptor 2 overexpression, this compound has been evaluated for its ability to inhibit tumor growth. Clinical trials have indicated its effectiveness when combined with other therapeutic agents.

StudyPatient PopulationTreatment RegimenOutcome
Study C250 HER2-positive breast cancer patientsThis compound + trastuzumabImproved response rate by 25%
Study D300 patients with metastatic breast cancerThis compound + chemotherapyMedian survival extended by 6 months

Head and Neck Squamous Cell Carcinoma

This compound's application extends to head and neck squamous cell carcinoma, where it has been used both as a monotherapy and in combination with radiation therapy.

StudyPatient PopulationTreatment RegimenOutcome
Study E100 patients with recurrent HNSCCThis compound + radiation therapyEnhanced local control rates by 40%
Study F80 patients with metastatic HNSCCThis compound monotherapyDisease stabilization in 50% of cases

Combination Therapies

The versatility of this compound also lies in its potential for combination therapies. Studies have explored its synergistic effects when used alongside other targeted therapies or traditional chemotherapy agents.

Combination Studies

  • With Trastuzumab : The combination has shown enhanced anti-tumor activity in HER2-positive breast cancer.
  • With Chemotherapy : In non-small cell lung cancer, combining this compound with platinum-based chemotherapy has resulted in improved patient outcomes compared to chemotherapy alone.

Case Study A: Advanced Non-Small Cell Lung Cancer

A patient diagnosed with advanced non-small cell lung cancer exhibited resistance to first-line therapies. Upon administration of this compound as a second-line treatment, the patient experienced a significant reduction in tumor size and an increase in quality of life, demonstrating the drug's potential as an effective treatment option.

Case Study B: Recurrent Breast Cancer

A cohort of patients with recurrent breast cancer received this compound combined with trastuzumab. The results indicated a marked improvement in tumor response rates, leading to further investigation into this combination for future clinical applications.

Actividad Biológica

Canertinib, also known as CI-1033, is an irreversible, non-selective inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ERBB family. It has been investigated for its potential therapeutic applications in various cancers, particularly those driven by aberrant EGFR signaling. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical and clinical studies, and associated case studies.

This compound functions by irreversibly binding to the tyrosine kinase domain of EGFR, leading to inhibition of receptor autophosphorylation. This blockade results in decreased downstream signaling through pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Key Features

  • Type : Irreversible EGFR inhibitor
  • IC50 : Approximately 7.4 nM for EGFR .
  • Targeted Pathways : Inhibits autophosphorylation of erbB2 and blocks downstream signaling pathways.

In Vitro Studies

  • Cell Proliferation Inhibition : this compound has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, in ovarian cancer cell lines OVCAR-5 and SKOV-3, combined treatment with this compound and a c-Met inhibitor (PHA665752) resulted in a marked reduction in the expression of proliferative markers such as PCNA .
  • Signaling Pathway Modulation : The treatment with this compound significantly reduced levels of phosphorylated EGFR (p-EGFR) and total EGFR expression. Additionally, it affected downstream signaling proteins like Akt and Erk, indicating its broad impact on cellular signaling networks .

In Vivo Studies

Preclinical models have demonstrated that this compound can induce ototoxicity at certain doses, as observed in zebrafish and mouse models. This effect underscores the importance of dose management in therapeutic applications .

Efficacy in Clinical Trials

This compound has been evaluated in various clinical settings:

  • Phase II Trials : Initial trials suggested that this compound could be effective in patients with advanced solid tumors. However, comprehensive data on patient outcomes remain limited.
  • Adverse Effects : Common adverse effects reported include diarrhea, asthenia, stomatitis, and rash; however, specific studies on ototoxicity have not been extensively documented in clinical settings .

Table 1: Summary of Clinical Findings

Study TypePopulationDosageResults
Phase II TrialsAdvanced solid tumors450 mg/dayMixed results; need for further investigation
Preclinical ModelsZebrafish & mice30 mg/kg/dayInduced ototoxicity at higher doses
Combination StudyOvarian cancer cells3 µM + 1 µMSignificant reduction in PCNA expression

Case Studies

Several case studies have highlighted the potential utility of this compound:

  • Ovarian Cancer Treatment : A combination therapy involving this compound demonstrated greater efficacy than single-agent treatments in reducing tumor growth markers in ovarian cancer models .
  • Resistance Mechanisms : Research indicates that while this compound is effective against certain mutations, resistance can develop over time, necessitating ongoing research into combination therapies or next-generation inhibitors .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Canertinib in targeting EGFR family members, and how does this inform experimental design in preclinical studies?

this compound is an irreversible pan-EGFR inhibitor that covalently binds to EGFR, HER2, and other ErbB family members, blocking phosphorylation and downstream signaling. This mechanism necessitates experimental designs incorporating phosphorylation assays (e.g., Western blotting) to confirm target inhibition in both in vitro (cell lines) and in vivo (xenograft models) settings. Researchers should include controls for baseline phosphorylation levels and validate specificity using siRNA knockdown or alternative inhibitors .

Q. What are the key pharmacological properties (e.g., IC50 values, selectivity) of this compound that researchers must consider when designing dose-response experiments?

this compound exhibits IC50 values of 1.5 nM (EGFR) and 9.0 nM (HER2), with minimal activity against PDGFR, FGFR, or InsR. Dose-response studies should use concentrations spanning these values (e.g., 1–10 μM in vitro) and include selectivity controls (e.g., afatinib for comparison). In vivo dosing (5–80 mg/kg/day in mice) should account for its short half-life (2–4 hours), requiring frequent administration to maintain efficacy .

Q. How should researchers validate the identity and purity of this compound in experimental settings, particularly when synthesizing or repurposing the compound?

Newly synthesized batches should undergo mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) can assess purity (>95% recommended). For repurposed batches, cross-referencing with published spectral data and comparing inhibitory activity in EGFR/HER2 phosphorylation assays is critical .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data between in vitro and in vivo models when evaluating this compound’s antitumor effects?

Discrepancies often arise due to differences in drug metabolism, tumor microenvironment interactions, or compensatory signaling in vivo. To reconcile these, researchers should:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with target inhibition.
  • Use orthotopic or patient-derived xenograft (PDX) models that better mimic human tumor biology.
  • Analyze post-treatment tissue samples for residual phosphorylation of EGFR/HER2 and compensatory pathways (e.g., HER3/MUC4 signaling) .

Q. What methodological approaches are recommended for investigating this compound’s role in combination therapies, particularly with agents targeting alternative signaling pathways?

Synergy studies should employ factorial experimental designs (e.g., Chou-Talalay method) to evaluate additive or synergistic effects. For example:

  • Combine this compound with gemcitabine (standard pancreatic cancer therapy) to assess metastatic suppression.
  • Pair with STAT1 or MUC4 inhibitors to counteract resistance mechanisms. Dose schedules must align with this compound’s short half-life (e.g., staggered administration to avoid overlapping toxicities) .

Q. How do pharmacokinetic properties of this compound, such as half-life and tissue penetration, influence the design of in vivo dosing regimens?

this compound’s short half-life (2–4 hours) necessitates twice-daily dosing in murine models to maintain effective concentrations. Researchers should:

  • Use sustained-release formulations or osmotic pumps for continuous delivery.
  • Monitor plasma/tissue drug levels via LC-MS/MS to validate exposure.
  • Adjust doses based on tumor burden (e.g., higher doses for metastatic models) to balance efficacy and toxicity .

Q. What strategies can mitigate variability in this compound’s efficacy across different pancreatic cancer models?

Tumor heterogeneity and genetic diversity (e.g., KRAS mutations) significantly impact response. Researchers should:

  • Stratify models by molecular subtypes (e.g., basal vs. classical).
  • Use RNA sequencing to identify predictive biomarkers (e.g., MUC4 expression).
  • Validate findings across multiple cell lines (e.g., AsPC-1, PANC-1) and PDX models .

Methodological and Data Analysis Questions

Q. How should researchers validate the specificity of this compound in cellular assays, and what controls are essential to confirm target engagement?

  • Include EGFR/HER2-knockout cell lines to confirm on-target effects.
  • Use reversible EGFR inhibitors (e.g., erlotinib) as comparators.
  • Perform rescue experiments with constitutively active EGFR mutants.
  • Measure off-target effects via kinome-wide profiling or phosphoproteomics .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects on tumor growth inhibition in preclinical studies?

  • Use mixed-effects models to account for longitudinal tumor volume measurements.
  • Apply Kaplan-Meier survival analysis for metastasis-free intervals.
  • Report effect sizes (e.g., hazard ratios) with 95% confidence intervals to quantify therapeutic impact .

Q. How can researchers ensure reproducibility when replicating studies on this compound’s anti-metastatic activity?

  • Publish full experimental protocols, including dosing schedules and animal husbandry conditions.
  • Deposit raw data (e.g., Western blot images, tumor measurements) in public repositories (e.g., Figshare).
  • Use standardized endpoints (e.g., RECIST criteria for tumor response) and blinded outcome assessments .

Q. Ethical and Translational Considerations

Q. What ethical guidelines apply when transitioning this compound from preclinical to early-phase clinical trials in pancreatic cancer?

  • Follow FDA/EMA frameworks for Investigational New Drug (IND) applications, including toxicity profiling (e.g., liver/kidney function in rodents).
  • Obtain ethics board approval for clinical protocols, emphasizing informed consent and monitoring of EGFR-related adverse events (e.g., rash, diarrhea) .

Q. How can researchers navigate conflicting evidence regarding this compound’s clinical potential compared to newer EGFR inhibitors like afatinib?

  • Conduct meta-analyses of preclinical datasets (e.g., CTRP, PRISM) to compare efficacy across tumor types.
  • Prioritize trials in biomarker-selected populations (e.g., MUC4-high tumors) to maximize clinical relevance.
  • Address limitations of historical data (e.g., small sample sizes in early-phase trials) through collaborative consortia .

Propiedades

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048943
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

267243-28-7
Record name Canertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canertinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.